2-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid
CAS No.: 2228717-54-0
Cat. No.: VC5573968
Molecular Formula: C13H23NO4
Molecular Weight: 257.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228717-54-0 |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 |
| IUPAC Name | 2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid |
| Standard InChI | InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-13(7-6-8-13)12(4,5)9(15)16/h6-8H2,1-5H3,(H,14,17)(H,15,16) |
| Standard InChI Key | FABUGTLQBLLYHZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CCC1)C(C)(C)C(=O)O |
Introduction
Structural Overview and Identification
2-(1-{[(tert-Butoxy)carbonyl]amino}cyclobutyl)-2-methylpropanoic acid (CAS: 2228717-54-0) is a Boc-protected amino acid derivative featuring a cyclobutyl ring and a branched carboxylic acid backbone. Its molecular formula, C₁₃H₂₃NO₄, corresponds to a molecular weight of 257.33 g/mol . The compound’s structure includes:
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A tert-butoxycarbonyl (Boc) group protecting the amino functionality.
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A cyclobutyl substituent attached to the central carbon.
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A 2-methylpropanoic acid backbone, providing steric bulk and acidity .
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2228717-54-0 | |
| Molecular Formula | C₁₃H₂₃NO₄ | |
| Molecular Weight | 257.33 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC1(CCC1)C(C)(C)C(=O)O | |
| InChIKey | FABUGTLQBLLYHZ-UHFFFAOYSA-N |
Physical and Chemical Properties
Limited experimental data are available for this compound, but inferences can be drawn from structurally related analogs:
Stereochemistry
Applications in Research and Drug Development
While direct biological data for this compound are absent, its structural motifs suggest potential roles:
Peptide Synthesis
The Boc-protected amine and carboxylic acid enable use as a building block in solid-phase peptide synthesis (SPPS), particularly for peptides requiring steric hindrance or cyclobutyl-containing motifs .
Drug Intermediate
Cyclobutyl-containing compounds are explored in kinase inhibitors and antibacterial agents, where the strained ring enhances binding affinity . For example, patents describe tert-butyl esters as precursors to β-lactamase inhibitors, though this compound’s specific role remains unclear .
Radiolabeling Precursors
Analogous Boc-protected amino acids (e.g., 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid) are used in PET imaging, suggesting potential for radiolabeling applications .
| Hazard Class | Precautionary Measures | Source |
|---|---|---|
| Skin Irritation | Use gloves; avoid prolonged contact | |
| Eye Irritation | Wear goggles; rinse with water | |
| Respiratory Irritation | Work in fume hood; avoid inhalation |
Research Gaps and Future Directions
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Biological Activity: No data on enzyme inhibition, receptor binding, or in vivo efficacy.
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Synthetic Optimization: Detailed protocols for cyclobutyl incorporation and stereochemical control are needed.
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Stability Studies: Long-term storage conditions and degradation pathways remain uncharacterized.
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